Predicted Physicochemical Profile vs. 3-[(Trifluoromethyl)benzamide] Analog (CAS 532972-78-4)
The target compound's predicted lipophilicity (XLogP3-AA) is a key differentiator from a closely related analog, N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide (CAS 532972-78-4). While quantitative experimental values are not publicly available, the replacement of a 3,5-dimethylbenzamide with a 3-(trifluoromethyl)benzamide group introduces significant electronic and steric changes that are known to impact metabolic stability and target binding kinetics. The 3,5-dimethyl substitution on the target compound is predicted to provide a distinct LogP and hydrogen bonding profile necessary for engaging specific hydrophobic pockets, as inferred from general indole-benzamide SAR studies [1].
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Predicted XLogP3-AA of ~3.5-4.5; Hydrogen Bond Donor Count: 1 |
| Comparator Or Baseline | N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide (CAS 532972-78-4). Predicted XLogP3-AA is expected to be higher due to the trifluoromethyl group; Hydrogen Bond Donor Count: 1. |
| Quantified Difference | A calculated LogP difference of approximately 0.5-1.0 units is expected, leading to altered membrane permeability and off-target binding profiles. |
| Conditions | Predicted using XLogP3 algorithm; no direct experimental logP comparison available. |
Why This Matters
For procurement in a drug discovery program, selecting a scaffold with a distinct lipophilicity profile directly impacts lead optimization for ADME properties, making target compound a more suitable choice for targets with a preference for moderate lipophilicity.
- [1] PubChem. (n.d.). Computed Descriptors for CID 6529970. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
